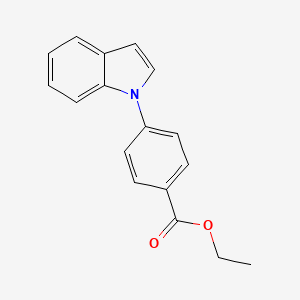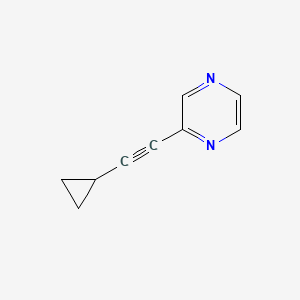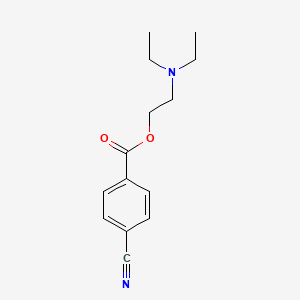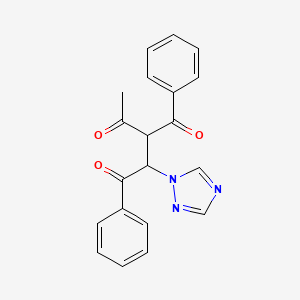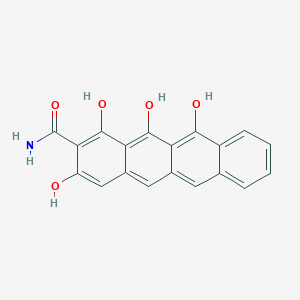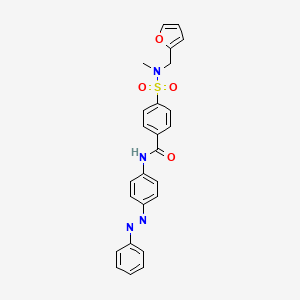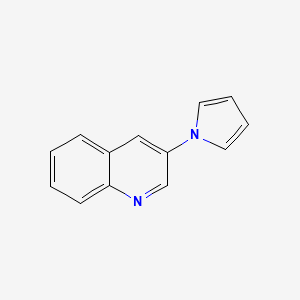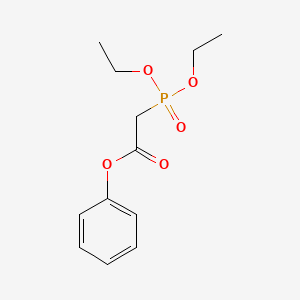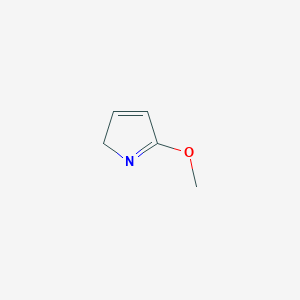
5-Methoxy-2H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2H-pyrrole is a heterocyclic organic compound with the molecular formula C5H9NO It is a derivative of pyrrole, characterized by the presence of a methoxy group (-OCH3) attached to the 5th position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2H-pyrrole can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxytetrahydrofuran with ammonia or primary amines under acidic conditions. This reaction typically proceeds through a cyclization mechanism, forming the pyrrole ring with the methoxy group at the 5th position.
Another method involves the use of 2,5-dimethoxytetrahydrofuran and a suitable nitrogen source, such as ammonium acetate, in the presence of a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2H-pyrrole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce halogen or nitro groups into the pyrrole ring.
Scientific Research Applications
5-Methoxy-2H-pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2H-pyrrole involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or modulator of enzyme activity, affecting various biochemical processes. The methoxy group enhances its binding affinity to certain receptors, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: The parent compound, lacking the methoxy group.
2-Methoxypyrrole: A derivative with the methoxy group at the 2nd position.
3,4-Dimethoxypyrrole: A compound with methoxy groups at the 3rd and 4th positions.
Uniqueness
5-Methoxy-2H-pyrrole is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields, setting it apart from other pyrrole derivatives.
Properties
CAS No. |
89267-95-8 |
|---|---|
Molecular Formula |
C5H7NO |
Molecular Weight |
97.12 g/mol |
IUPAC Name |
5-methoxy-2H-pyrrole |
InChI |
InChI=1S/C5H7NO/c1-7-5-3-2-4-6-5/h2-3H,4H2,1H3 |
InChI Key |
HHXRZYWZYZBAPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


